Evidence Item 1: Regioisomer-Specific Impact on Metabolic Stability and Drug Design
In a medicinal chemistry campaign against SARS-CoV-2, the 5-cyano substitution on an isoquinoline core was explicitly designed to protect a benzylic methylene from metabolic oxidation, whereas the 6-cyano regioisomer does not provide this steric shielding effect [1]. This demonstrates a clear, regioisomer-specific advantage in enhancing metabolic stability, a key parameter for oral bioavailability.
| Evidence Dimension | Metabolic stability (predicted) |
|---|---|
| Target Compound Data | 5-cyano substituent positioned to protect benzylic methylene from metabolism [1]. |
| Comparator Or Baseline | 6-cyanoisoquinoline (or other regioisomers where cyano group is not proximal to the metabolic soft spot). |
| Quantified Difference | Qualitative difference: The 5-CN group provides steric protection not offered by the 6-CN group [1]. |
| Conditions | In silico / structure-based drug design analysis [1]. |
Why This Matters
This property is critical for procuring the correct regioisomer in lead optimization; using the 6-cyano analog could lead to rapid compound clearance in vivo and project failure.
- [1] POSTERA COVID Moonshot. (2021). Submission Details: Design 3. View Source
